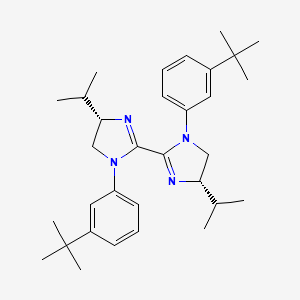

(4S,4'S)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

CAS No.:

Cat. No.: VC13814523

Molecular Formula: C32H46N4

Molecular Weight: 486.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H46N4 |

|---|---|

| Molecular Weight | 486.7 g/mol |

| IUPAC Name | (4S)-1-(3-tert-butylphenyl)-2-[(4S)-1-(3-tert-butylphenyl)-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole |

| Standard InChI | InChI=1S/C32H46N4/c1-21(2)27-19-35(25-15-11-13-23(17-25)31(5,6)7)29(33-27)30-34-28(22(3)4)20-36(30)26-16-12-14-24(18-26)32(8,9)10/h11-18,21-22,27-28H,19-20H2,1-10H3/t27-,28-/m1/s1 |

| Standard InChI Key | FISMBAOXIITBEZ-VSGBNLITSA-N |

| Isomeric SMILES | CC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=CC(=C3)C(C)(C)C)C(C)C)C4=CC=CC(=C4)C(C)(C)C |

| SMILES | CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(C)(C)C)C(C)C)C4=CC=CC(=C4)C(C)(C)C |

| Canonical SMILES | CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(C)(C)C)C(C)C)C4=CC=CC(=C4)C(C)(C)C |

Introduction

Structural Analysis

Molecular Architecture

The compound features two imidazole rings connected via a single bond, each substituted at the 1-position with a 3-(tert-butyl)phenyl group and at the 4-position with an isopropyl group. The stereochemistry at the 4 and 4' positions is exclusively , as indicated by the (4S,4'S) designation. The tert-butyl groups introduce significant steric bulk, while the isopropyl substituents contribute to conformational rigidity .

Key Structural Features:

-

Core: Biimidazole (two fused imidazole rings).

-

Substituents:

-

3-(tert-Butyl)phenyl groups at N1 and N1'.

-

Isopropyl groups at C4 and C4'.

-

-

Chirality: -configuration at C4 and C4'.

Table 1: Structural Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 486.75 g/mol | |

| CAS Number | 2374958-80-0 | |

| Stereochemistry | (4S,4'S) | |

| SMILES Notation | CC([C@@H]1N=C(C2=NC@@HCN2C3=CC=CC(C(C)(C)C)=C3)N(C4=CC=CC(C(C)(C)C)=C4)C1)C |

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves sequential alkylation and cyclization steps:

-

Imidazole Ring Formation: Condensation of 3-(tert-butyl)phenylamine with glyoxal derivatives under acidic conditions to form the imidazole core .

-

Substituent Introduction:

-

Isopropyl groups are introduced via nucleophilic substitution or alkylation at the 4-positions.

-

Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis.

-

-

Purification: Chromatographic techniques yield the final product with 98% purity .

Table 2: Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Imidazole Formation | Glyoxal, HCl, 80°C, 12 h | 65–70% |

| Alkylation | Isopropyl bromide, KCO, DMF | 50–55% |

| Stereochemical Resolution | Chiral column chromatography | 98% |

Reactivity Profile

-

Protonation: The imidazole nitrogen atoms () undergo protonation in acidic media, forming cationic species .

-

Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Ru, Os), forming complexes with redox-active properties .

-

Steric Effects: Bulky substituents hinder nucleophilic attacks, making the compound resistant to hydrolysis.

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in dichloromethane, THF, and DMSO; insoluble in water.

-

Thermal Stability: Decomposes above 250°C without melting.

-

Optical Activity: (c = 1.0, CHCl).

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Decomposes >250°C | |

| Solubility (CHCl) | 50 mg/mL | |

| Optical Rotation |

Applications and Comparative Analysis

Coordination Chemistry

The compound serves as a ligand in transition metal complexes. For example, ruthenium biimidazole complexes exhibit catalytic activity in oxidation-reduction reactions .

Table 4: Metal Complex Properties

| Metal Center | Application | Redox Potential (V vs. SCE) | Source |

|---|---|---|---|

| Ru(II) | Photocatalysis | +1.2 to +1.5 | |

| Os(II) | Electroluminescent devices | +0.8 to +1.1 |

Table 5: Structural Analogues

| Compound | Substituents | Unique Properties | Source |

|---|---|---|---|

| (4R,4'R)-1,1'-Bis(3-(t-Bu)Ph)-4,4'-dicyclohexyl-biimidazole | Cyclohexyl instead of i-Pr | Higher lipophilicity | |

| (4S,4'S)-4,4'-Diethyl-1,1'-di-p-tolyl-biimidazole | Ethyl, p-tolyl | Enhanced fluorescence |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume